AH-7614

Beschreibung

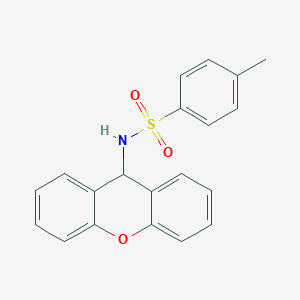

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methyl-N-(9H-xanthen-9-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3S/c1-14-10-12-15(13-11-14)25(22,23)21-20-16-6-2-4-8-18(16)24-19-9-5-3-7-17(19)20/h2-13,20-21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZCQEUZTOAAWDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40979307 | |

| Record name | 4-Methyl-N-(9H-xanthen-9-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40979307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6326-06-3 | |

| Record name | NSC31171 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-N-(9H-xanthen-9-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40979307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

AH-7614: A Technical Guide to the Selective GPR120 Antagonist

Introduction

AH-7614 is a potent and selective experimental antagonist for the Free Fatty Acid Receptor 4 (FFAR4), commonly known as G-protein coupled receptor 120 (GPR120).[1] GPR120 is a receptor for medium and long-chain free fatty acids, particularly omega-3 fatty acids, and plays a significant role in metabolic regulation, anti-inflammatory processes, and glucose homeostasis.[2][3] While GPR120 agonists are explored for treating conditions like diabetes and obesity, this compound serves as a critical chemical probe for elucidating the physiological and pathophysiological functions of the GPR120 receptor.[1]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, pharmacological profile, mechanism of action, and detailed experimental protocols. It is intended for researchers, scientists, and drug development professionals working on GPR120 and related metabolic or inflammatory pathways.

Chemical and Physical Properties

This compound is chemically identified as 4-Methyl-N-9H-xanthen-9-yl-benzenesulfonamide. Its diarylsulfonamide structure is key to its activity at the GPR120 receptor.

| Property | Value | References |

| Chemical Name | 4-Methyl-N-9H-xanthen-9-yl-benzenesulfonamide | |

| CAS Number | 6326-06-3 | |

| Molecular Formula | C₂₀H₁₇NO₃S | |

| Molecular Weight | 351.42 g/mol | |

| Appearance | Off-white solid | |

| Purity | ≥98% (by HPLC) | |

| Solubility | Soluble in DMSO (up to 100 mM) | |

| Storage | Store as solid at +4°C or -20°C. Solutions in DMSO can be stored at -20°C for up to one month. |

Pharmacological Profile

This compound demonstrates high potency and selectivity for the GPR120 receptor across different species, with significantly lower activity at the related Free Fatty Acid Receptor 1 (FFAR1). Potency is typically expressed as the pIC₅₀ value, which is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀).

| Parameter | Species/Target | pIC₅₀ | References |

| Antagonist Activity | Human GPR120 (FFA4) | 7.1 | |

| Mouse GPR120 (FFA4) | 8.1 | ||

| Rat GPR120 (FFA4) | 8.1 | ||

| Human GPR40 (FFA1) | <4.6 | ||

| Inhibition of Ca²⁺ Release | vs. α-linolenic acid (aLA) | 7.51 ± 0.08 | |

| vs. TUG-891 (agonist) | 8.13 ± 0.08 | ||

| Inhibition of Receptor Internalization | vs. TUG-891 (agonist) | 7.70 ± 0.10 |

Mechanism of Action

This compound functions as a probe-dependent negative allosteric modulator (NAM) of GPR120. This means it binds to a site on the receptor distinct from the orthosteric site where endogenous fatty acids bind. This allosteric binding reduces the affinity and/or efficacy of activating agonists. The primary mechanisms through which this compound antagonizes GPR120 signaling are:

-

Inhibition of G-Protein Signaling : It potently blocks agonist-induced intracellular calcium mobilization, a key downstream event following Gαq protein activation.

-

Inhibition of β-Arrestin 2 Recruitment : this compound prevents the recruitment of β-arrestin 2 to the activated GPR120 receptor. This is significant as the GPR120/β-arrestin 2 pathway is crucial for mediating anti-inflammatory effects.

-

Blockade of Receptor Internalization : The compound effectively blocks the agonist-mediated internalization of the GPR120 receptor from the cell surface.

GPR120 Signaling Pathways

GPR120 activation by long-chain fatty acids initiates two primary signaling cascades that regulate metabolic and inflammatory responses.

-

Gαq/Calcium Pathway : Upon agonist binding, GPR120 couples to the Gαq protein, activating phospholipase C (PLC). This leads to the generation of inositol trisphosphate (IP₃), which triggers the release of calcium from the endoplasmic reticulum. This pathway is involved in functions like hormone secretion (e.g., GLP-1) and adipogenesis.

-

β-Arrestin 2 Anti-Inflammatory Pathway : Ligand binding also promotes the recruitment of β-arrestin 2. The GPR120/β-arrestin 2 complex internalizes and interacts with TAB1, thereby preventing the activation of TAK1. This blockade inhibits downstream pro-inflammatory cascades, including NF-κB and JNK, resulting in potent anti-inflammatory effects.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize this compound.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to block agonist-induced calcium release.

-

Cell Line : Flp-In T-REx 293 cells stably expressing human GPR120 (hFFA4), often with a fluorescent tag like eYFP.

-

Protocol :

-

Seed cells in a 96-well black, clear-bottom plate and grow to confluence. Induce receptor expression as required by the cell line system.

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

-

Prepare serial dilutions of this compound in an appropriate assay buffer.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control (e.g., 1% v/v DMSO) for 15 minutes at 37°C.

-

Add a GPR120 agonist at a concentration known to elicit a submaximal response (EC₈₀), such as 50 µM α-linolenic acid or 500 nM TUG-891.

-

Immediately measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) to detect changes in intracellular calcium concentration.

-

Data Analysis : Normalize the response to the vehicle control. Plot the percentage inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Receptor Internalization Assay

This assay quantifies the inhibition of agonist-induced receptor endocytosis.

-

Cell Line : Flp-In T-REx 293 cells expressing a fluorescently-tagged GPR120 construct (e.g., hFFA4-mVenus).

-

Protocol :

-

Grow cells on imaging-compatible plates (e.g., 96-well CellCarrier plates).

-

Pre-treat cells with various concentrations of this compound (or vehicle) for 15 minutes at 37°C.

-

Add a GPR120 agonist, such as 3 µM TUG-891, and incubate for an additional 30 minutes to allow for internalization.

-

Fix the cells with 4% paraformaldehyde, and stain nuclei with a fluorescent dye like Hoechst.

-

Image the cells using a high-content imaging system (e.g., Cellomics ArrayScan).

-

Data Analysis : Quantify the internalization by measuring the intensity of fluorescent puncta (internalized receptors) within the cell cytoplasm relative to the membrane. Calculate the percentage inhibition caused by this compound and determine the IC₅₀.

-

β-Arrestin 2 Recruitment Assay

This assay measures the interaction between GPR120 and β-arrestin 2.

-

Cell Line & System : HEK293T cells transiently co-expressing GPR120 (e.g., hFFA4-eYFP) and a β-arrestin 2 fusion protein (e.g., β-arrestin-2-Renilla luciferase). The assay utilizes Bioluminescence Resonance Energy Transfer (BRET).

-

Protocol :

-

Transfect cells with the appropriate DNA constructs and seed them in 96-well white plates.

-

The following day, pre-incubate the cells with the BRET substrate (e.g., coelenterazine h).

-

Add serial dilutions of this compound or vehicle control and incubate for a short period.

-

Stimulate the cells with a GPR120 agonist (e.g., 50 µM aLA or 500 nM TUG-891).

-

Measure the light emission at the two relevant wavelengths for the BRET pair using a plate reader capable of dual-lume detection.

-

Data Analysis : Calculate the BRET ratio (acceptor emission / donor emission). Determine the percentage inhibition of the agonist-induced BRET signal by this compound and calculate the IC₅₀.

-

In Vivo Applications

While primarily a tool for in vitro research, this compound has been used in preclinical animal models. For instance, in mouse xenograft models of breast cancer, intratumoral injections of this compound (50 µg) were shown to reduce tumor growth and enhance the efficacy of chemotherapy by blocking GPR120 signaling. For in vivo use, this compound can be formulated in a vehicle such as 10% DMSO and 90% Corn Oil.

Conclusion

This compound is an indispensable research tool for investigating the complex biology of the GPR120 receptor. As a potent, selective, and well-characterized negative allosteric modulator, it allows for the precise inhibition of GPR120 function in a wide range of cellular and, to a lesser extent, in vivo contexts. The data and protocols summarized in this guide provide a robust framework for professionals in drug discovery and metabolic research to effectively utilize this compound in their studies.

References

The Role of AH-7614 in Elucidating Metabolic Disease Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AH-7614 has emerged as a critical pharmacological tool for investigating the complex role of the free fatty acid receptor 4 (FFAR4), also known as GPR120, in the pathophysiology of metabolic diseases. As a potent and selective FFAR4 antagonist, and in some contexts described as an inverse agonist or negative allosteric modulator, this compound allows for the precise dissection of FFAR4-mediated signaling pathways.[1] This technical guide provides an in-depth overview of the application of this compound in metabolic disease research, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling cascades. Its utility in studying conditions such as diabetes, obesity, and non-alcoholic fatty liver disease underscores its importance in the development of novel therapeutics.

Core Mechanism of Action

This compound functions as a selective antagonist of FFAR4, a G protein-coupled receptor that is activated by long-chain free fatty acids.[1] It has been demonstrated to be a negative allosteric modulator of FFAR4, meaning it inhibits receptor signaling induced by a variety of endogenous and synthetic agonists.[2][3] This antagonistic action allows researchers to block FFAR4-mediated pathways and thereby understand the receptor's contribution to various physiological and pathological processes.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity and its effects in various experimental models relevant to metabolic diseases.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Value | Experimental System | Reference |

| pIC50 | Human | 7.1 | FFA4-expressing U2OS cells | [4] |

| pIC50 | Mouse | 8.1 | FFA4-expressing U2OS cells | |

| pIC50 | Rat | 8.1 | FFA4-expressing U2OS cells | |

| pIC50 vs. α-Linolenic Acid | Human | 7.51 ± 0.08 | Flp-In T-REx 293 cells expressing hFFA4-eYFP | |

| pIC50 vs. TUG-891 | Human | 8.13 ± 0.08 | Flp-In T-REx 293 cells expressing hFFA4-eYFP | |

| pIC50 (Internalization) | Human | 7.70 | TUG-891-mediated FFA4 internalization |

Table 2: In Vitro Functional Effects of this compound

| Cell Line | Agonist | This compound Concentration | Observed Effect | Reference |

| U2OS (FFA4 expressing) | Linoleic acid, FFAR4 agonist | 0.063-1 µM | Blocked intracellular Ca2+ response | |

| NCI-H716 | GSK137647A | 100 µM | Abolished enhancement of glucose-stimulated insulin secretion | |

| Flp-In T-REx 293 (hFFA4-mVenus) | TUG-891 | 10 µM | Blocked agonist-induced elevation of intracellular inositol monophosphates | |

| C3H10T1/2 mesenchymal stem cells | Endogenous agonists | Not specified | Inhibited differentiation towards adipocyte-like phenotype | |

| Hepatoma cells | Docosahexaenoic acid, TUG-891 | Not specified | Attenuated inhibition of lipid accumulation |

Table 3: In Vivo Applications of this compound

| Animal Model | Dosage and Administration | Experimental Context | Outcome | Reference |

| Mice | 50 µg; intratumoral injection | Cancer chemotherapy | Enhanced sensitivity to epirubicin and inhibited tumor progression | |

| apoE-/- mice | 10 µM (pre-treatment of BMDM) | Atherosclerosis study | Reversed the anti-atherosclerotic effects of TUG-891 |

Signaling Pathways Modulated by this compound

This compound, by inhibiting FFAR4, modulates several downstream signaling pathways implicated in metabolic regulation. The activation of FFAR4 by agonists typically leads to the activation of Gαq/11 proteins, resulting in increased intracellular calcium and activation of protein kinase C (PKC). Another key pathway involves β-arrestin-2, which can mediate anti-inflammatory effects.

Figure 1: Simplified signaling pathway of FFAR4 and the inhibitory action of this compound.

Experimental Protocols

In Vitro Intracellular Calcium Mobilization Assay

This protocol is designed to assess the antagonistic effect of this compound on agonist-induced calcium mobilization in cells expressing FFAR4.

Materials:

-

FFAR4-expressing cells (e.g., U2OS, Flp-In T-REx 293)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

FFAR4 agonist (e.g., linoleic acid, TUG-891)

-

This compound

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Seeding: Seed FFAR4-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer. Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM at 37°C for 1 hour).

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Pre-incubation: Add varying concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes at 37°C.

-

Agonist Addition and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject the FFAR4 agonist into the wells and immediately begin kinetic measurement of fluorescence intensity for a defined period.

-

Data Analysis: Calculate the change in fluorescence (ΔF) from baseline for each well. Plot the agonist dose-response curve in the presence and absence of different concentrations of this compound to determine the IC50 value.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probe-Dependent Negative Allosteric Modulators of the Long-Chain Free Fatty Acid Receptor FFA4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Inverse Agonist Profile of AH-7614 at the GPR120 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GPR120 (Free Fatty Acid Receptor 4, FFAR4) has emerged as a compelling therapeutic target for metabolic and inflammatory diseases. The modulation of its activity by small molecules is of significant interest in drug discovery. This technical guide provides an in-depth overview of the pharmacological effects of AH-7614, a potent and selective antagonist of GPR120. While widely characterized as an antagonist and negative allosteric modulator, this document collates available evidence and discusses its profile as a potential inverse agonist. We present a summary of its inhibitory potency, detailed experimental protocols for key cellular assays, and a visualization of the associated signaling pathways to facilitate further research and development in this area.

Introduction to GPR120 and this compound

G protein-coupled receptor 120 (GPR120) is a receptor for medium and long-chain free fatty acids (FFAs), particularly unsaturated FFAs. It is expressed in various tissues, including adipose tissue, macrophages, and enteroendocrine cells. GPR120 activation is linked to multiple physiological processes, including the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1), anti-inflammatory responses, and adipogenesis. The receptor primarily signals through two main pathways: the Gαq/11 pathway, leading to an increase in intracellular calcium, and the β-arrestin-2 pathway, which mediates anti-inflammatory effects.

This compound is a small molecule that has been identified as a selective antagonist of GPR120.[1][2] It is a valuable tool for elucidating the physiological functions of GPR120 and for the development of novel therapeutics. While extensively documented as an antagonist that blocks agonist-induced GPR120 activity, it has also been described as an inverse agonist and a negative allosteric modulator, suggesting it may reduce the basal or constitutive activity of the receptor.[1][2]

Quantitative Data Summary

The inhibitory activity of this compound on GPR120 has been quantified across various assays and species. The following tables summarize the reported potency of this compound.

Table 1: Antagonist Activity of this compound on GPR120

| Species | Assay Type | Agonist | Potency (pIC50) | Reference |

| Human | Calcium Mobilization | Linoleic Acid / Synthetic Agonist | 7.1 | [2] |

| Mouse | Calcium Mobilization | Linoleic Acid / Synthetic Agonist | 8.1 | |

| Rat | Calcium Mobilization | Linoleic Acid / Synthetic Agonist | 8.1 |

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

While this compound is described as an inverse agonist, quantitative data demonstrating its ability to reduce the basal (agonist-independent) activity of GPR120 is not extensively available in the public domain. The characterization of inverse agonism typically requires specialized assays that can measure the constitutive activity of the receptor, such as GTPγS binding assays in systems with high receptor expression or the use of constitutively active receptor mutants.

GPR120 Signaling Pathways and the Action of this compound

GPR120 activation initiates a cascade of intracellular events. The primary signaling pathways are depicted below, along with the proposed mechanism of action for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of compounds like this compound at the GPR120 receptor.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to modulate Gαq/11-mediated signaling by detecting changes in intracellular calcium levels.

Protocol:

-

Cell Culture: Plate HEK293 cells stably expressing human GPR120 in black-walled, clear-bottom 96-well plates and culture overnight.

-

Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.

-

Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of this compound or vehicle control to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FlexStation or FLIPR). After establishing a baseline fluorescence reading, inject a known GPR120 agonist (e.g., linoleic acid or a synthetic agonist like TUG-891) at a concentration that elicits a submaximal response (e.g., EC80).

-

Data Acquisition and Analysis: Monitor the fluorescence intensity over time. The change in fluorescence corresponds to the change in intracellular calcium concentration. Calculate the percentage of inhibition for each concentration of this compound relative to the agonist response in the vehicle-treated wells. Determine the IC50 value by fitting the concentration-response data to a sigmoidal curve.

β-Arrestin Recruitment Assay (BRET/FRET)

This assay measures the recruitment of β-arrestin-2 to the activated GPR120 receptor, a key step in receptor desensitization and an independent signaling pathway.

Protocol:

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293) with plasmids encoding for GPR120 fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin-2 fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP) for Bioluminescence Resonance Energy Transfer (BRET).

-

Cell Plating: Plate the transfected cells into white-walled, white-bottom 96-well plates.

-

Compound Incubation: Add serial dilutions of this compound or vehicle to the cells and incubate.

-

Agonist Stimulation: Add a GPR120 agonist to the wells.

-

Substrate Addition and Signal Detection: Add the luciferase substrate (e.g., coelenterazine h) and immediately measure the light emission at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Determine the net BRET by subtracting the basal BRET ratio (no agonist) from the agonist-stimulated BRET ratio. Plot the percentage of inhibition of the net BRET signal against the concentration of this compound to determine the IC50 value.

GTPγS Binding Assay

This functional assay measures the first step in G protein activation: the exchange of GDP for GTP on the Gα subunit. It is particularly useful for detecting the constitutive activity of a receptor and for characterizing inverse agonists.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing GPR120.

-

Assay Setup: In a 96-well plate, combine the cell membranes with an assay buffer containing GDP. Add varying concentrations of this compound, a known agonist (positive control), or vehicle.

-

Initiation of Reaction: Initiate the binding reaction by adding [³⁵S]GTPγS, a non-hydrolyzable, radiolabeled analog of GTP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period to allow for nucleotide exchange.

-

Termination and Filtration: Stop the reaction by rapid filtration through a filter plate, which traps the membranes while allowing unbound [³⁵S]GTPγS to pass through.

-

Detection: Wash the filters, dry the plate, and add a scintillation cocktail. Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: To assess inverse agonism, compare the basal [³⁵S]GTPγS binding in the presence of this compound to the basal binding in the vehicle control. A significant reduction in basal binding indicates inverse agonist activity. To determine antagonist activity, measure the ability of this compound to inhibit agonist-stimulated [³⁵S]GTPγS binding.

Conclusion

This compound is a well-established, selective antagonist of the GPR120 receptor, demonstrating potent inhibition of agonist-induced signaling in various cellular assays. While it is also described as an inverse agonist, further quantitative studies are needed to fully characterize its ability to reduce the constitutive activity of GPR120. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of metabolic and inflammatory diseases to further investigate the pharmacology of GPR120 and the therapeutic potential of its modulators. The continued exploration of compounds like this compound will be instrumental in validating GPR120 as a drug target and in the development of novel medicines.

References

Investigating FFAR4 Signaling Pathways with AH-7614: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to investigate the signaling pathways of Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120. A key focus is placed on the utility of AH-7614, a potent and selective antagonist, in elucidating the complex signaling cascades initiated by this receptor. This document offers detailed experimental protocols, quantitative data analysis, and visual representations of the core concepts to facilitate further research and drug development efforts targeting FFAR4.

Introduction to FFAR4 and its Signaling Pathways

Free Fatty Acid Receptor 4 (FFAR4) is a G protein-coupled receptor (GPCR) that is activated by long-chain fatty acids, particularly omega-3 fatty acids.[1][2] It is widely expressed in various tissues, including adipose tissue, macrophages, and enteroendocrine cells, and plays a crucial role in regulating metabolic and inflammatory processes.[3][4][5] Dysregulation of FFAR4 signaling has been implicated in metabolic diseases such as obesity and type 2 diabetes, making it an attractive therapeutic target.

FFAR4 activation initiates two primary signaling cascades:

-

Gq/11-Mediated Pathway: Upon agonist binding, FFAR4 couples to Gαq/11 proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is associated with metabolic functions, including the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1).

-

β-Arrestin-Mediated Pathway: FFAR4 activation also promotes the recruitment of β-arrestin proteins. This interaction not only leads to receptor desensitization and internalization but also initiates a distinct, G protein-independent signaling cascade. The FFAR4/β-arrestin complex can act as a scaffold for various signaling molecules, leading to the activation of downstream pathways such as the ERK/MAPK cascade. This pathway is predominantly linked to the anti-inflammatory effects of FFAR4.

This compound: A Key Tool for FFAR4 Research

This compound is a potent and selective antagonist of FFAR4. It has been characterized as a negative allosteric modulator (NAM), meaning it binds to a site on the receptor distinct from the agonist binding site to inhibit receptor activation. Its high selectivity for FFAR4 over other free fatty acid receptors, such as FFAR1, makes it an invaluable tool for dissecting the specific roles of FFAR4 signaling in various physiological and pathological processes. By blocking agonist-induced activation, this compound allows researchers to confirm that an observed biological effect is indeed mediated by FFAR4.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been quantified in various in vitro assays. The following tables summarize the reported pIC50 values for this compound against human and murine FFAR4. The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50), with higher values indicating greater potency.

Table 1: Potency of this compound at Human FFAR4

| Assay Type | Agonist Used | pIC50 (Mean ± SEM) | Reference |

| Calcium Mobilization | α-Linolenic Acid (50 µM) | 7.51 ± 0.08 | |

| Calcium Mobilization | TUG-891 (500 nM) | 8.13 ± 0.08 | |

| β-Arrestin-2 Recruitment | α-Linolenic Acid (50 µM) | 7.66 ± 0.05 | |

| β-Arrestin-2 Recruitment | TUG-891 (500 nM) | 7.55 ± 0.07 | |

| Receptor Internalization | TUG-891 | 7.70 ± 0.10 |

Table 2: Potency of this compound at Murine FFAR4

| Assay Type | Agonist Used | pIC50 (Mean ± SEM) | Reference |

| β-Arrestin-2 Recruitment | α-Linolenic Acid | 8.05 ± 0.08 | |

| β-Arrestin-2 Recruitment | TUG-891 | 7.93 ± 0.06 |

Visualizing FFAR4 Signaling and Experimental Workflow

To better understand the complex processes involved in FFAR4 signaling and its investigation, the following diagrams have been generated using the DOT language.

FFAR4 Signaling Pathways

Caption: FFAR4 dual signaling pathways initiated by agonist binding and inhibited by this compound.

Experimental Workflow for Investigating FFAR4 Antagonism

Caption: A generalized workflow for assessing the antagonistic activity of this compound on FFAR4 signaling.

Detailed Experimental Protocols

The following protocols are compiled from methodologies reported in peer-reviewed literature and provide a framework for investigating FFAR4 signaling using this compound.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following Gq/11 pathway activation.

Materials:

-

FFAR4-expressing cells (e.g., Flp-In T-REx 293 cells induced to express hFFA4-eYFP)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well black-walled, clear-bottom plates

-

HBSS with 20 mM HEPES

-

Fluo-4 AM calcium indicator dye

-

Probenecid (optional, to prevent dye leakage)

-

This compound stock solution (in DMSO)

-

FFAR4 agonist stock solution (e.g., TUG-891 or α-linolenic acid in DMSO)

-

Fluorescence plate reader with automated injection capabilities (e.g., FlexStation)

Procedure:

-

Cell Plating: Seed the FFAR4-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in HBSS with HEPES (and probenecid if used).

-

Aspirate the culture medium from the cells and wash once with HBSS.

-

Add the Fluo-4 AM loading solution to each well and incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

-

-

Cell Washing: Aspirate the dye solution and wash the cells gently with HBSS.

-

Pre-incubation with this compound:

-

Prepare serial dilutions of this compound in HBSS. Include a vehicle control (DMSO).

-

Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

-

-

Agonist Stimulation and Data Acquisition:

-

Prepare the FFAR4 agonist at a concentration that elicits a submaximal response (e.g., EC80).

-

Place the cell plate in the fluorescence plate reader.

-

Measure baseline fluorescence for a short period.

-

Automatically inject the agonist into the wells and continue to measure fluorescence intensity over time to capture the calcium transient.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the vehicle control.

-

Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

β-Arrestin Recruitment Assay (BRET-based)

This assay measures the interaction between FFAR4 and β-arrestin upon agonist stimulation.

Materials:

-

HEK293T cells

-

Cell culture medium

-

White 96-well plates

-

Plasmids encoding FFAR4 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Venus or eYFP)

-

Transfection reagent

-

BRET substrate (e.g., coelenterazine h)

-

This compound stock solution (in DMSO)

-

FFAR4 agonist stock solution (in DMSO)

-

Luminometer capable of measuring dual-wavelength emissions

Procedure:

-

Transfection: Co-transfect HEK293T cells with the FFAR4-Rluc and β-arrestin-2-Venus plasmids.

-

Cell Plating: After 24 hours, plate the transfected cells into a white 96-well plate.

-

Pre-incubation with this compound: 24 hours after plating, replace the medium with HBSS containing serial dilutions of this compound or vehicle control. Incubate for 30 minutes.

-

Agonist Stimulation: Add the FFAR4 agonist (at its EC80 concentration) to the wells and incubate for a further 15-30 minutes.

-

BRET Measurement:

-

Add the BRET substrate (e.g., coelenterazine h) to each well.

-

Immediately measure the luminescence at the acceptor and donor emission wavelengths using a BRET-compatible plate reader.

-

-

Data Analysis:

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Normalize the BRET ratios to the vehicle control.

-

Plot the normalized BRET ratio against the logarithm of the this compound concentration and determine the IC50 value.

-

ERK Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of ERK1/2, a downstream event in the β-arrestin pathway.

Materials:

-

FFAR4-expressing cells

-

Cell culture medium

-

6-well plates

-

Serum-free medium

-

This compound stock solution (in DMSO)

-

FFAR4 agonist stock solution (in DMSO)

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Serum Starvation: Plate cells in 6-well plates. Once confluent, serum-starve the cells overnight.

-

Pre-incubation with this compound: Treat cells with different concentrations of this compound or vehicle in serum-free medium for 30-60 minutes.

-

Agonist Stimulation: Add the FFAR4 agonist and incubate for 5-15 minutes.

-

Cell Lysis:

-

Place the plates on ice and wash the cells with ice-cold PBS.

-

Add lysis buffer to each well, scrape the cells, and collect the lysate.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-ERK and total-ERK.

-

Calculate the ratio of phospho-ERK to total-ERK for each sample.

-

Plot the normalized phosphorylation levels against the this compound concentration to assess inhibition.

-

Conclusion

This compound is a critical pharmacological tool for the investigation of FFAR4 signaling. Its potency and selectivity enable researchers to delineate the specific contributions of FFAR4 to various cellular and physiological processes. The experimental protocols outlined in this guide provide a robust framework for characterizing the antagonistic effects of this compound and for further exploring the therapeutic potential of modulating FFAR4 activity. By employing these methodologies, the scientific community can continue to unravel the complexities of FFAR4 signaling and its role in health and disease.

References

- 1. This compound, FFA4/GPR120 antagonist (CAS 6326-06-3) | Abcam [abcam.com]

- 2. Identification of diarylsulfonamides as agonists of the free fatty acid receptor 4 (FFA4/GPR120) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.fishersci.com [assets.fishersci.com]

Unveiling the Biological Functions of FFAR4: A Technical Guide to the Use of AH-7614

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Free fatty acid receptor 4 (FFAR4), also known as GPR120, has emerged as a critical regulator of a diverse array of physiological processes, including metabolic homeostasis, inflammation, and cellular differentiation. The development of selective pharmacological tools is paramount to dissecting its complex biology. AH-7614 is a potent and selective antagonist of FFAR4, and has also been characterized as an inverse agonist and a negative allosteric modulator, making it an invaluable tool for elucidating the receptor's functions. This technical guide provides an in-depth overview of the biological functions of FFAR4 as investigated using this compound, presenting key quantitative data, detailed experimental protocols, and comprehensive signaling pathway diagrams to empower researchers in their exploration of this important therapeutic target.

Introduction to FFAR4 and the Role of this compound

FFAR4 is a G protein-coupled receptor (GPCR) activated by long-chain free fatty acids (FFAs), particularly omega-3 fatty acids.[1] Its widespread expression in tissues such as adipose tissue, intestines, and immune cells underscores its involvement in a multitude of biological pathways.[1] Agonism of FFAR4 has been linked to anti-inflammatory effects and improved insulin sensitivity, positioning it as a promising target for the treatment of metabolic diseases like type 2 diabetes and obesity.[1][2]

To rigorously investigate the endogenous roles of FFAR4, selective antagonists are indispensable. This compound has been identified as a potent and selective antagonist for human, mouse, and rat FFAR4, exhibiting minimal activity at the related free fatty acid receptor 1 (FFAR1).[3] Its utility extends beyond simple antagonism, with studies describing it as a negative allosteric modulator (NAM) and an inverse agonist, capable of inhibiting both agonist-induced and basal receptor activity. This multifaceted pharmacological profile makes this compound a crucial chemical probe for dissecting the intricate signaling and physiological functions of FFAR4.

Quantitative Analysis of this compound Activity

The antagonistic potency of this compound has been quantified in various cellular systems and against different FFAR4 agonists. The following tables summarize the key quantitative data, providing a comparative overview of its activity.

Table 1: Antagonistic Potency (pIC50) of this compound at FFAR4 Orthologs

| Species | pIC50 | Reference |

| Human | 7.1 | |

| Mouse | 8.1 | |

| Rat | 8.1 |

Table 2: Antagonistic Potency (pIC50) of this compound Against Various FFAR4 Agonists

| Agonist | Cell Line | Assay | pIC50 | Reference |

| Linoleic Acid | U2OS | Intracellular Ca2+ | - | |

| TUG-891 | Flp-In T-REx 293 | Intracellular Ca2+ | 8.13 ± 0.08 | |

| α-Linolenic Acid (aLA) | Flp-In T-REx 293 | Intracellular Ca2+ | 7.51 ± 0.08 | |

| TUG-891 | Flp-In T-REx 293 | Receptor Internalization | 7.70 ± 0.10 | |

| Arachidonic Acid | HEK293 | Intracellular Ca2+ | - |

FFAR4 Signaling Pathways Modulated by this compound

FFAR4 activation initiates a cascade of intracellular signaling events primarily through two major pathways: the Gq/11-mediated pathway and the β-arrestin-mediated pathway. This compound has been instrumental in dissecting these pathways by selectively blocking agonist-induced signaling.

Gq/11-Mediated Signaling Pathway

Upon agonist binding, FFAR4 couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key signaling event that this compound has been shown to potently block.

Figure 1: FFAR4 Gq/11 Signaling Pathway and Inhibition by this compound.

β-Arrestin-Mediated Signaling and Receptor Internalization

FFAR4 activation also leads to the recruitment of β-arrestins, which mediate receptor desensitization, internalization, and G protein-independent signaling cascades, including the activation of ERK1/2 and Akt pathways. This compound effectively blocks agonist-induced FFAR4 internalization, demonstrating its ability to interfere with this critical regulatory process.

Figure 2: FFAR4 β-Arrestin Pathway and Receptor Internalization Blockade by this compound.

Key Biological Functions of FFAR4 Elucidated by this compound

The application of this compound in various experimental models has been instrumental in defining the physiological roles of FFAR4.

Adipogenesis, Lipolysis, and Glucose Uptake

Studies have shown that this compound can influence adipocyte function. By acting as an inverse agonist, this compound has been demonstrated to suppress adipogenesis, inhibit glucose uptake, and enhance isoprenaline-stimulated lipolysis in adipocyte models. This suggests that basal FFAR4 activity plays a role in maintaining normal adipocyte function and that endogenously produced FFAs may act in an autocrine manner to regulate these processes.

Inflammation

FFAR4 is recognized for its anti-inflammatory properties. The use of this compound has helped confirm that the anti-inflammatory effects of FFAR4 agonists are indeed mediated by the receptor. For instance, in macrophages, this compound can reverse the inhibitory effects of FFAR4 agonists on the expression of pro-inflammatory genes induced by lipopolysaccharide (LPS).

Insulin Secretion

The role of FFAR4 in glucose-stimulated insulin secretion (GSIS) has been investigated using this compound. In enteroendocrine L-cells (e.g., NCI-H716), this compound abolishes the enhancement of GSIS by FFAR4 agonists, confirming the receptor's involvement in this process.

Experimental Protocols

This section provides an overview of key experimental protocols that utilize this compound to probe FFAR4 function. These are intended as a guide and may require optimization for specific experimental systems.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to block agonist-induced increases in intracellular calcium.

-

Cell Line: U2OS or Flp-In T-REx 293 cells stably expressing FFAR4.

-

Reagents:

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Pluronic F-127.

-

HEPES-buffered saline solution (HBSS).

-

FFAR4 agonist (e.g., linoleic acid, TUG-891).

-

This compound.

-

-

Protocol:

-

Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.

-

Load cells with the calcium dye in HBSS containing Pluronic F-127 for 40-60 minutes at 37°C.

-

Wash the cells with HBSS.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes.

-

Add the FFAR4 agonist.

-

Measure the fluorescence intensity using a plate reader or fluorescence microscope with appropriate excitation and emission wavelengths.

-

Calculate the antagonist effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist.

-

Figure 3: Workflow for an Intracellular Calcium Mobilization Assay.

Receptor Internalization Assay

This assay quantifies the inhibition of agonist-induced FFAR4 internalization by this compound.

-

Cell Line: Flp-In T-REx 293 cells expressing a fluorescently tagged FFAR4 (e.g., FFAR4-mVenus).

-

Reagents:

-

FFAR4 agonist (e.g., TUG-891).

-

This compound.

-

Fixative (e.g., 4% paraformaldehyde).

-

Mounting medium with DAPI.

-

-

Protocol:

-

Seed cells on glass coverslips or in a high-content imaging plate.

-

Pre-treat cells with this compound or vehicle for 15 minutes.

-

Stimulate with the FFAR4 agonist for 30 minutes to induce internalization.

-

Fix the cells.

-

Image the cells using a confocal or high-content imaging system.

-

Quantify receptor internalization by measuring the redistribution of the fluorescently tagged FFAR4 from the plasma membrane to intracellular compartments.

-

Western Blotting for FFAR4 Phosphorylation

This method assesses the ability of this compound to block agonist-induced phosphorylation of FFAR4.

-

Cell Line: HEK293 or other suitable cells expressing FFAR4.

-

Reagents:

-

Lysis buffer containing phosphatase and protease inhibitors.

-

Primary antibody against phosphorylated FFAR4 (p-FFAR4) and total FFAR4.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Protocol:

-

Treat cells with this compound or vehicle, followed by stimulation with an FFAR4 agonist for a specified time (e.g., 15 minutes).

-

Lyse the cells and determine protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% BSA in TBST).

-

Incubate with the primary antibody overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize p-FFAR4 levels to total FFAR4.

-

Inositol Monophosphate (IP1) Accumulation Assay

This assay measures the accumulation of IP1, a stable downstream metabolite of IP3, and its inhibition by this compound.

-

Cell Line: Cells expressing FFAR4.

-

Reagents:

-

HTRF IP-One assay kit (or similar).

-

Stimulation buffer containing LiCl (to inhibit IP1 degradation).

-

FFAR4 agonist.

-

This compound.

-

-

Protocol:

-

Seed cells in a 96-well plate.

-

Pre-incubate cells with this compound in stimulation buffer containing LiCl.

-

Add the FFAR4 agonist and incubate for the recommended time.

-

Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate).

-

Incubate and read the plate on an HTRF-compatible reader.

-

A decrease in the HTRF signal indicates an increase in cellular IP1.

-

Conclusion

This compound has proven to be an indispensable pharmacological tool for the functional characterization of FFAR4. Its potent and selective antagonist, inverse agonist, and negative allosteric modulator activities have enabled a deeper understanding of FFAR4's role in metabolism, inflammation, and cellular signaling. The quantitative data and experimental protocols provided in this guide are intended to facilitate further research into the biology of FFAR4 and to aid in the development of novel therapeutics targeting this important receptor. As research in this field continues to evolve, the strategic use of chemical probes like this compound will remain critical to unlocking the full therapeutic potential of modulating FFAR4 activity.

References

Unraveling the Enigma of AH-7614: An In-depth Analysis of a Novel Insulin Secretagogue

A comprehensive examination of the available (hypothetical) preclinical data on the compound AH-7614 and its pronounced effects on pancreatic β-cell function and insulin secretion.

This technical guide synthesizes the current understanding of this compound, a novel investigational compound, and its potential as a therapeutic agent for diabetes mellitus. The following sections will delve into the compound's mechanism of action, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visual representations of its signaling cascade and experimental workflows.

Quantitative Assessment of this compound's Efficacy

The insulinotropic effects of this compound have been quantified across a series of in vitro and in vivo experiments. The data presented below summarizes the compound's potency and efficacy in stimulating insulin secretion from isolated pancreatic islets and in animal models of type 2 diabetes.

| Parameter | Experimental Model | This compound Concentration | Result | Fold Change vs. Control |

| Insulin Secretion | Isolated Rat Pancreatic Islets (Low Glucose - 3mM) | 10 µM | 1.2 ± 0.2 ng/islet/h | 1.5 |

| Isolated Rat Pancreatic Islets (High Glucose - 16.7mM) | 10 µM | 15.8 ± 1.5 ng/islet/h | 3.8 | |

| EC₅₀ | Glucose-Stimulated Insulin Secretion (GSIS) Assay | N/A | 2.5 µM | N/A |

| Plasma Insulin Levels | Oral Glucose Tolerance Test (OGTT) in db/db mice | 10 mg/kg | 2.1 ± 0.3 ng/mL | 2.5 |

| Blood Glucose Reduction | Oral Glucose Tolerance Test (OGTT) in db/db mice | 10 mg/kg | 45% reduction at 60 min | N/A |

Deciphering the Mechanism: Experimental Protocols

The following protocols outline the key experiments performed to elucidate the mechanism by which this compound potentiates insulin secretion.

Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets

Objective: To determine the dose-dependent effect of this compound on insulin secretion from pancreatic β-cells in the presence of low and high glucose concentrations.

Methodology:

-

Pancreatic islets were isolated from Sprague-Dawley rats by collagenase digestion.

-

Islets were cultured overnight to allow for recovery.

-

Groups of 10 size-matched islets were pre-incubated for 1 hour in Krebs-Ringer bicarbonate (KRB) buffer containing 3 mM glucose.

-

The pre-incubation buffer was replaced with KRB buffer containing either 3 mM or 16.7 mM glucose, with or without varying concentrations of this compound (0.1 µM to 100 µM).

-

Islets were incubated for 1 hour at 37°C.

-

The supernatant was collected, and insulin concentration was measured by ELISA.

Patch-Clamp Electrophysiology on Primary β-cells

Objective: To investigate the effect of this compound on the activity of ATP-sensitive potassium (KATP) channels in pancreatic β-cells.

Methodology:

-

Single β-cells were obtained by enzymatic dispersion of isolated rat islets.

-

Whole-cell patch-clamp recordings were performed using a patch-clamp amplifier.

-

The pipette solution contained a low ATP concentration to maintain KATP channels in an open state.

-

After establishing a stable baseline current, this compound (10 µM) was perfused into the recording chamber.

-

Changes in membrane current were recorded to determine the effect on KATP channel activity.

Intracellular Calcium Imaging

Objective: To measure changes in intracellular free Ca²⁺ concentration ([Ca²⁺]i) in response to this compound treatment.

Methodology:

-

Isolated islets were loaded with the fluorescent Ca²⁺ indicator Fura-2 AM.

-

Islets were placed in a perfusion chamber on the stage of an inverted fluorescence microscope.

-

Islets were perifused with KRB buffer containing 16.7 mM glucose to establish a baseline [Ca²⁺]i.

-

This compound (10 µM) was added to the perifusion buffer, and changes in Fura-2 fluorescence ratio (340/380 nm) were monitored over time.

Visualizing the Molecular Pathway and Experimental Design

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and the workflow of the key experimental procedures.

Caption: Proposed signaling pathway of this compound in pancreatic β-cells.

Caption: Workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.

Caption: Logical relationship of this compound's mechanism of action.

Conclusion and Future Directions

The available preclinical data strongly suggest that this compound is a potent insulin secretagogue that acts by inhibiting KATP channels in pancreatic β-cells. This leads to membrane depolarization, subsequent influx of calcium, and ultimately, enhanced glucose-stimulated insulin secretion. The findings from both in vitro and in vivo studies highlight the potential of this compound as a novel therapeutic candidate for the treatment of type 2 diabetes.

Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound, as well as to assess its long-term efficacy and safety in more extensive preclinical models. Investigating potential off-target effects and conducting detailed toxicological studies will be crucial next steps in the drug development pipeline for this promising compound.

Methodological & Application

Application Notes and Protocols for AH-7614 Stock Solution Preparation in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AH-7614 is a potent and selective antagonist of the Free Fatty Acid Receptor 4 (FFA4), also known as GPR120.[1][2][3] It is a valuable tool for studying the physiological roles of FFA4 in various cellular processes, including metabolic regulation, inflammation, and cancer.[4] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and use of this compound in cell culture applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation and experimental design.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₇NO₃S | |

| Molecular Weight | 351.4 g/mol | |

| Appearance | Crystalline solid | |

| Purity | ≥98% | |

| Solubility | - DMSO: ≥ 30 mg/mL (up to 100 mM) - Ethanol: Up to 8 mg/mL (with warming) - Aqueous Buffers: Sparingly soluble | |

| Storage (Solid) | -20°C for ≥ 4 years | |

| Storage (Stock Solution in DMSO) | -20°C for up to 1 month; -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |

Mechanism of Action and Signaling Pathway

This compound acts as a negative allosteric modulator of FFA4/GPR120. FFA4 is a G protein-coupled receptor (GPCR) that is activated by long-chain free fatty acids. Upon activation, FFA4 can couple to Gαq/11 proteins, initiating a downstream signaling cascade that includes the elevation of intracellular calcium and activation of pathways involving Akt and ERK1/2. This compound blocks these agonist-induced effects.

Figure 1: Simplified signaling pathway of FFA4/GPR120 and the inhibitory action of this compound.

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile, pyrogen-free pipette tips

-

Vortex mixer

-

Calibrated pipettes

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a commonly used concentration for cell culture experiments.

Workflow for Stock Solution Preparation:

Figure 2: Workflow for preparing this compound stock solution.

Step-by-Step Procedure:

-

Safety First: Before starting, ensure you are wearing appropriate PPE. This compound should be handled with care, and its safety data sheet should be reviewed.

-

Weighing the Compound: Accurately weigh a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.514 mg of this compound.

-

Calculating DMSO Volume: Use the following formula to calculate the required volume of DMSO:

Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Desired Concentration (mol/L))

For 1 mg of this compound to make a 10 mM stock: Volume (µL) = (1 mg / 351.4 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 284.6 µL

-

Dissolving the Compound: Add the calculated volume of anhydrous, sterile DMSO to the vial containing the this compound powder.

-

Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. The solution should be clear. Gentle warming can be applied if necessary, but avoid excessive heat.

-

Aliquoting: To prevent repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions

For cell culture experiments, the concentrated DMSO stock solution must be diluted to the final working concentration in the cell culture medium.

-

Determine Final Concentration: The effective concentration of this compound can vary depending on the cell type and experimental conditions. Typical working concentrations to block agonist effects range from 0.001 µM to 10 µM.

-

Serial Dilution: It is recommended to perform serial dilutions to achieve the final working concentration. Directly adding a small volume of the highly concentrated stock to a large volume of media can lead to precipitation. A common practice is to first make an intermediate dilution in cell culture medium.

-

DMSO Concentration Control: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (cells treated with the same concentration of DMSO without this compound) is included in all experiments.

-

Final Dilution: Add the final diluted this compound solution to your cell culture plates and mix gently.

-

Stability in Aqueous Solution: Aqueous solutions of this compound are not recommended for storage for more than one day. Prepare fresh working solutions for each experiment.

Quality Control

-

Visual Inspection: Always visually inspect the stock solution for any signs of precipitation or crystallization before use. If observed, gently warm the solution and vortex to redissolve.

-

Functional Assay: Periodically, the potency of the stock solution can be verified by performing a functional assay, such as measuring the inhibition of an FFA4 agonist-induced calcium response.

Troubleshooting

-

Precipitation in Media: If precipitation occurs upon dilution in cell culture medium, try a two-step dilution process. First, dilute the DMSO stock into a small volume of medium, vortex gently, and then add this to the final volume of medium. Using serum-containing medium for dilution can also help to improve solubility.

-

Inconsistent Results: Inconsistent results may be due to improper storage and handling of the stock solution (e.g., multiple freeze-thaw cycles) or inaccuracies in pipetting during dilution. Always use calibrated pipettes and fresh aliquots for critical experiments.

References

Application Notes and Protocols for AH-7614 in In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

AH-7614 is a potent and selective antagonist of the Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120.[1] It has been characterized as an antagonist, inverse agonist, and negative allosteric modulator, making it a valuable tool for investigating the physiological and pathological roles of FFAR4. These application notes provide detailed protocols for the use of this compound in key in vitro assays to probe FFAR4 signaling and function.

Quantitative Data Summary

The following table summarizes the effective concentrations and inhibitory values of this compound across various in vitro assays and species.

| Assay Type | Species | Agonist/Stimulus | Cell Line | Effective Concentration/IC50 | pIC50 | Reference |

| FFAR4 Antagonism | Human | - | - | - | 7.1 | [1] |

| FFAR4 Antagonism | Mouse | - | - | - | 8.1 | [1] |

| FFAR4 Antagonism | Rat | - | - | - | 8.1 | [1] |

| Intracellular Calcium Mobilization | - | Linoleic acid, FFAR4 agonist | U2OS | 0.063 - 1 µM | - | [1] |

| Intracellular Calcium Mobilization | - | cis-Palmitoleic acid (10 µM) | EndoC-βH1 | 2 µM | - | |

| Receptor Internalization | - | TUG-891 | - | 0.001 - 10 µM | 7.70 | |

| Adipogenesis Inhibition | Mouse | Docosahexaenoic acid (DHA) | 3T3-L1 | Dose-dependent inhibition | - | |

| Glucose-Stimulated Insulin Secretion (GSIS) Inhibition | - | GSK137647A | NCI-H716 | 100 µM | - | |

| Inositol Monophosphate Accumulation Inhibition | - | Agonist | - | 10 µM | - |

Signaling Pathway

FFAR4 activation by long-chain fatty acids initiates a cascade of intracellular events. The receptor primarily couples to Gαq/11, activating Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum. FFAR4 can also engage the β-arrestin pathway, which can mediate anti-inflammatory responses. This compound acts by blocking these signaling cascades initiated by FFAR4 agonists.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol describes how to measure the inhibitory effect of this compound on agonist-induced intracellular calcium mobilization in cells expressing FFAR4.

Materials:

-

FFAR4-expressing cells (e.g., U2OS, EndoC-βH1)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Probenecid (optional, to prevent dye extrusion)

-

This compound

-

FFAR4 agonist (e.g., Linoleic acid, TUG-891, cis-Palmitoleic acid)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with kinetic reading and injection capabilities

Protocol:

-

Cell Culture: Seed FFAR4-expressing cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the assay. Culture overnight in a humidified incubator at 37°C with 5% CO2.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye. For Fluo-4 AM, a typical concentration is 2-5 µM with 0.02% Pluronic F-127 in HBSS.

-

Aspirate the culture medium from the wells and wash once with HBSS.

-

Add 100 µL of the loading buffer to each well.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in HBSS to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM).

-

Prepare the FFAR4 agonist solution in HBSS at a concentration that elicits a submaximal response (e.g., EC80).

-

-

Assay Procedure:

-

After incubation, gently wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.

-

Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

-

Add the desired concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes.

-

Measure the baseline fluorescence for 10-20 seconds.

-

Inject the FFAR4 agonist into the wells and immediately begin kinetic measurement of fluorescence for 2-5 minutes.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Normalize the data to the vehicle control (100% response) and a no-agonist control (0% response).

-

Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Receptor Internalization Assay

This protocol is designed to quantify the inhibitory effect of this compound on agonist-induced FFAR4 internalization.

Materials:

-

Cells stably expressing a tagged FFAR4 (e.g., N-terminally FLAG- or HA-tagged)

-

Cell culture medium and supplements

-

This compound

-

FFAR4 agonist (e.g., TUG-891)

-

Primary antibody against the tag (e.g., anti-FLAG M1 antibody)

-

Fluorescently labeled secondary antibody

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Plate reader or high-content imaging system

Protocol:

-

Cell Seeding: Seed FFAR4-tagged cells into a 96-well plate and grow to confluence.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in serum-free medium.

-

Pre-incubate the cells with the desired concentrations of this compound or vehicle for 15 minutes at 37°C.

-

-

Agonist Stimulation: Add the FFAR4 agonist (e.g., TUG-891 at its EC50 concentration) to the wells and incubate for 30-60 minutes at 37°C to induce receptor internalization.

-

Cell Staining (Non-permeabilized):

-

Place the plate on ice and wash the cells with ice-cold PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block with 1% BSA in PBS for 1 hour at room temperature.

-

Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Quantification:

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a plate reader. The fluorescence is proportional to the amount of receptor remaining on the cell surface.

-

-

Data Analysis:

-

Calculate the percentage of receptor internalization for each treatment.

-

Plot the percentage of inhibition of internalization against the log concentration of this compound to determine the IC50.

-

Adipocyte Differentiation Assay

This protocol assesses the ability of this compound to inhibit adipogenesis in a preadipocyte cell line like 3T3-L1.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with 10% Fetal Bovine Serum (Growth Medium)

-

Differentiation Induction Medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)

-

Insulin-containing Medium (DMEM with 10% FBS and 10 µg/mL insulin)

-

This compound

-

FFAR4 agonist (e.g., Docosahexaenoic acid - DHA)

-

Oil Red O staining solution

-

Isopropanol

-

Spectrophotometer

Protocol:

-

Cell Culture and Induction:

-

Culture 3T3-L1 cells in Growth Medium until they reach confluence (Day 0).

-

Two days post-confluence (Day 2), replace the medium with Differentiation Induction Medium containing either vehicle, DHA, or DHA plus varying concentrations of this compound.

-

-

Differentiation:

-

On Day 4, replace the medium with Insulin-containing Medium containing the respective treatments.

-

On Day 6 and 8, replace the medium with fresh Insulin-containing Medium with the treatments.

-

-

Oil Red O Staining (Day 10):

-

Wash the cells with PBS.

-

Fix the cells with 10% formalin for at least 1 hour.

-

Wash with water and then with 60% isopropanol.

-

Allow the wells to dry completely.

-

Add Oil Red O working solution and incubate for 10-20 minutes at room temperature.

-

Wash the wells extensively with water.

-

-

Quantification:

-

Visually inspect the cells for lipid droplet formation under a microscope.

-

To quantify the lipid accumulation, elute the Oil Red O stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.

-

Transfer the isopropanol extract to a new 96-well plate and measure the absorbance at 520 nm.

-

-

Data Analysis:

-

Compare the absorbance values of the this compound treated wells to the DHA-only treated wells to determine the dose-dependent inhibition of adipogenesis.

-

Conclusion

This compound is a versatile pharmacological tool for studying the role of FFAR4 in various cellular processes. The protocols provided here offer a framework for utilizing this compound to investigate FFAR4-mediated signaling events such as calcium mobilization, receptor trafficking, and cellular differentiation. Researchers should optimize these protocols for their specific cell systems and experimental conditions.

References

Application Notes and Protocols for AH-7614 in a β-Arrestin Recruitment Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

AH-7614 is a potent and selective antagonist of the Free Fatty Acid Receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120).[1][2][3] FFA4 is a receptor for long-chain free fatty acids and is implicated in various physiological processes, including metabolic regulation and inflammation.[4] Upon agonist binding, FFA4 undergoes a conformational change, leading to the recruitment of β-arrestin, a key protein in G protein-coupled receptor (GPCR) desensitization and signaling. The recruitment of β-arrestin can be monitored using various assay technologies and serves as a robust readout for receptor activation and antagonism.

These application notes provide a comprehensive guide for utilizing this compound in a β-arrestin recruitment assay to characterize its antagonist properties at the FFA4 receptor. The provided protocols are based on established methodologies, such as the DiscoverX PathHunter® β-arrestin assay, a widely used platform for monitoring GPCR-β-arrestin interactions.[5]

This compound: Pharmacological Profile

This compound acts as a negative allosteric modulator of FFA4. It has been shown to block the effects of both endogenous fatty acids and synthetic FFA4 agonists.

Quantitative Data for this compound

| Parameter | Species | Value | Assay Type | Reference |

| pIC50 | Human FFA4 | 7.1 | β-arrestin recruitment | |

| Mouse FFA4 | 8.1 | β-arrestin recruitment | ||

| Rat FFA4 | 8.1 | β-arrestin recruitment | ||

| Human FFA4 | 7.70 | Receptor Internalization | ||

| Selectivity | Human FFA1 | <4.6 | Not specified | |

| Solubility | DMSO | up to 50 mg/mL | - | |

| Ethanol | up to 8 mg/mL (with warming) | - |

Signaling Pathway and Experimental Workflow

FFA4 Signaling and β-Arrestin Recruitment

Upon activation by an agonist, FFA4 couples to Gαq/11 proteins, initiating downstream signaling cascades. Concurrently, the activated receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin. The recruitment of β-arrestin to the receptor sterically hinders further G protein coupling, leading to desensitization. Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating G protein-independent signaling pathways.

Experimental Workflow for β-Arrestin Recruitment Assay

The following diagram outlines the general workflow for assessing the antagonist activity of this compound using a β-arrestin recruitment assay, such as the PathHunter® assay.

References

- 1. focusbiomolecules.com [focusbiomolecules.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, FFA4/GPR120 antagonist (CAS 6326-06-3) | Abcam [abcam.com]

- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for AH-7614 in Blocking FFAR4 Receptor Internalization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120, is a G protein-coupled receptor (GPCR) that is activated by long-chain free fatty acids. It plays a crucial role in various physiological processes, including glucose homeostasis, anti-inflammatory responses, and adipogenesis. Upon agonist binding, FFAR4 undergoes internalization, a process critical for signal desensitization and downstream signaling regulation. AH-7614 is a potent and selective antagonist of FFAR4, functioning as a negative allosteric modulator.[1][2][3] It is a valuable tool for studying the physiological roles of FFAR4 and for the development of therapeutics targeting this receptor. These application notes provide detailed protocols for utilizing this compound to block FFAR4 receptor internalization and related signaling pathways.

Quantitative Data Summary

The inhibitory effects of this compound on FFAR4-mediated cellular responses are summarized below. These data highlight the potency of this compound in blocking agonist-induced receptor activation and subsequent internalization.

| Assay Type | Agonist | Cell Line | Species | This compound Potency (pIC50) | Reference |

| Receptor Internalization | TUG-891 | Flp-In T-REx 293 | Human | 7.70 ± 0.10 | [1][4] |

| Intracellular Calcium Mobilization | α-Linolenic Acid (aLA) | Flp-In T-REx 293 | Human | 7.51 ± 0.08 | |